molecular formula C15H15N3O3 B13191889 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13191889
M. Wt: 285.30 g/mol
InChI Key: OASGOZXLBGQVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group and a methyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . The reaction is carried out under reflux conditions in the presence of ammonium acetate (NH4OAc) in n-butanol (n-BuOH) for several hours . The structure of the resulting pyridopyrimidine derivatives is confirmed using spectral methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions, which offer high atom economy and selectivity, can be adapted for large-scale synthesis. These methods are advantageous due to their efficiency and the ability to produce complex structures in a single synthetic operation .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as protein kinases. The compound may act as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins and inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both a nitrophenyl group and a methyl group, which contribute to its distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

7-methyl-2-(4-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H15N3O3/c1-10-2-7-14-16-13(8-15(19)17(14)9-10)11-3-5-12(6-4-11)18(20)21/h3-6,8,10H,2,7,9H2,1H3

InChI Key

OASGOZXLBGQVHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.